8-(5-bromopyrimidin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Overview
Description
8-(5-Bromopyrimidin-2-yl)-1,3,8-triazaspiro[45]decane-2,4-dione is a complex organic compound that belongs to the class of azaspiro compounds These compounds are characterized by a spiro-connected bicyclic structure containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(5-bromopyrimidin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting from commercially available reagents. One common approach includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of reactions involving bromination and cyclization. For instance, 2-aminopyrimidine can be brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromopyrimidine.
Spirocyclic Core Construction: The spirocyclic core is constructed by reacting the bromopyrimidine with a suitable diamine, such as diethylenetriamine, under cyclization conditions. This step often requires the use of a base like sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the cyclization.
Final Cyclization and Functionalization: The final step involves the cyclization of the intermediate with a suitable reagent to form the triazaspiro core. This can be achieved using reagents like phosgene or triphosgene under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
8-(5-Bromopyrimidin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the nitrogen atoms in the triazaspiro core.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide (NaN3) for azide substitution, and palladium catalysts for cross-coupling reactions.
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
8-(5-Bromopyrimidin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, particularly in the context of neurological disorders.
Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms due to its ability to modulate specific molecular targets.
Industrial Applications: It is explored for use in the synthesis of more complex molecules and as a building block in the development of new materials.
Mechanism of Action
The mechanism of action of 8-(5-bromopyrimidin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrimidine moiety can interact with nucleophilic sites on proteins, while the triazaspiro core may provide structural stability and facilitate binding. This interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Buspirone: An anxiolytic drug with a similar azaspiro structure, used to treat anxiety disorders.
Tandospirone: Another anxiolytic with a similar mechanism of action, used in the treatment of anxiety and depression.
Gepirone: A compound with a similar structure, investigated for its potential antidepressant effects.
Uniqueness
8-(5-Bromopyrimidin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is unique due to the presence of the bromopyrimidine moiety, which can undergo specific chemical reactions that are not possible with other similar compounds. This feature makes it a valuable tool in medicinal chemistry and chemical biology for the development of new therapeutic agents and the study of biological mechanisms.
Properties
IUPAC Name |
8-(5-bromopyrimidin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN5O2/c12-7-5-13-9(14-6-7)17-3-1-11(2-4-17)8(18)15-10(19)16-11/h5-6H,1-4H2,(H2,15,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLAPWRGLMSJJCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)NC(=O)N2)C3=NC=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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